molecular formula C20H14N2O B14567325 Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone CAS No. 61495-66-7

Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone

Cat. No.: B14567325
CAS No.: 61495-66-7
M. Wt: 298.3 g/mol
InChI Key: CKNAZBOALXVEKH-UHFFFAOYSA-N
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Description

Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, is known for its potential therapeutic properties and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde under acidic conditions. Another method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone involves its interaction with various molecular targets and pathways. It can bind to DNA grooves and exhibit DNA-cleavage properties, which is crucial for its cytotoxic activities against cancer cells . The compound’s ability to interact with enzymes and receptors also contributes to its biological effects.

Comparison with Similar Compounds

Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone can be compared with other benzimidazole derivatives:

These compounds share the benzimidazole core structure but differ in their functional groups and specific biological activities. This compound is unique due to its specific substitution pattern and the resulting biological properties.

Properties

CAS No.

61495-66-7

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

phenyl-(1-phenylbenzimidazol-2-yl)methanone

InChI

InChI=1S/C20H14N2O/c23-19(15-9-3-1-4-10-15)20-21-17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14H

InChI Key

CKNAZBOALXVEKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3N2C4=CC=CC=C4

Origin of Product

United States

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